2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1021254-97-6
VCID: VC11966211
InChI: InChI=1S/C23H22N4OS/c1-16(2)17-8-10-19(11-9-17)25-22(28)15-29-23-21-14-20(18-6-4-3-5-7-18)26-27(21)13-12-24-23/h3-14,16H,15H2,1-2H3,(H,25,28)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Molecular Formula: C23H22N4OS
Molecular Weight: 402.5 g/mol

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

CAS No.: 1021254-97-6

Cat. No.: VC11966211

Molecular Formula: C23H22N4OS

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide - 1021254-97-6

Specification

CAS No. 1021254-97-6
Molecular Formula C23H22N4OS
Molecular Weight 402.5 g/mol
IUPAC Name 2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C23H22N4OS/c1-16(2)17-8-10-19(11-9-17)25-22(28)15-29-23-21-14-20(18-6-4-3-5-7-18)26-27(21)13-12-24-23/h3-14,16H,15H2,1-2H3,(H,25,28)
Standard InChI Key FVEVYCZTBOIDFK-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4

Introduction

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound belonging to the class of acetamides. It features a unique structural arrangement that includes a sulfanyl group linked to a pyrazolopyrazine moiety and an isopropyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.

Chemical Formula and Molecular Weight

  • Molecular Formula: C21H22N4OS

  • Molecular Weight: Approximately 394.5 g/mol.

Synthesis

The synthesis of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. Key methods include:

  • Step 1: Formation of the pyrazolopyrazine core.

  • Step 2: Introduction of the sulfanyl group.

  • Step 3: Attachment of the isopropyl-substituted phenyl group to the acetamide moiety.

  • Step 4: Purification and crystallization to obtain the final product.

Specific reaction conditions, including temperature control and the use of catalysts, are crucial for optimizing the synthesis process.

Biological Activities and Applications

Compounds with similar structures to 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide are known for their diverse biological activities. These include potential roles in cancer research and anti-inflammatory applications due to their interactions with various biological targets.

Potential Biological Targets

  • Cancer Research: The pyrazolopyrazine structure contributes to potential pharmacological effects, making it a candidate for cancer-related studies.

  • Anti-inflammatory Applications: The unique combination of structural elements may offer enhanced selectivity for specific biological pathways involved in inflammation.

Data Table: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolecular WeightPotential Applications
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamideC21H22N4OS394.5 g/molCancer Research, Anti-inflammatory
N-(3,4-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamideNot specifiedNot specifiedMedicinal Chemistry, Biological Pathways
N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamideNot specifiedNot specifiedPharmaceutical Applications

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